4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-3-4-12(2)15(9-11)22-10-16(19)18-14-7-5-13(6-8-14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGRKPYNYZLQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acetylation of 2,5-dimethylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,5-dimethylphenoxyacetyl chloride.
Coupling with Aminobenzoic Acid: The phenoxyacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzoic acid moiety and acetamido group are susceptible to oxidation under specific conditions:
-
The benzoic acid group resists further oxidation due to its aromatic stability .
-
The 2,5-dimethylphenoxy ring undergoes regioselective oxidation at the para position relative to the ether oxygen, forming quinones .
Reduction Reactions
The acetamido group and aromatic rings can be reduced under catalytic hydrogenation:
-
Catalytic hydrogenation with Pd/C selectively reduces the acetamido group to an amine without affecting the benzoic acid .
-
Full hydrogenation of the phenoxy ring requires harsher conditions (Rh/C, elevated pressure) .
Substitution Reactions
Electrophilic substitution occurs on the aromatic rings:
-
Nitration preferentially occurs at the meta position of the benzoic acid ring due to electron-withdrawing effects .
Hydrolysis Reactions
The acetamido group undergoes hydrolysis under acidic or basic conditions:
-
Hydrolysis cleaves the acetamido bond, yielding 4-aminobenzoic acid and 2,5-dimethylphenoxyacetic acid .
Esterification and Amidation
The carboxylic acid group participates in condensation reactions:
-
Esterification proceeds efficiently under Fischer–Speier conditions .
-
Amidation with primary amines requires coupling agents like EDCI/HOBt .
Key Insights:
-
Stability : The compound is stable under ambient conditions but degrades in strong oxidizing environments .
-
Synthetic Utility : Its acetamido group serves as a handle for further functionalization, enabling applications in medicinal chemistry (e.g., prodrug design) .
-
Regioselectivity : Substitution reactions favor the benzoic acid ring over the electron-rich phenoxy ring .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid serves as:
- An Intermediate: It is used in the synthesis of more complex organic molecules, facilitating the development of novel compounds.
- Reagent in Reactions: The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions, which are critical for creating derivatives with enhanced properties.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies suggest that it exhibits antimicrobial activity against certain pathogens, making it a candidate for developing new antibacterial agents.
- Anti-inflammatory Effects: The compound is being investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in inflammatory diseases .
Medicine
In medicinal chemistry, this compound is explored for:
- Drug Development: Its structure allows it to act as a scaffold for designing new therapeutic agents targeting specific diseases. For example, analogs have been synthesized to enhance anticancer activity against various cell lines .
- Potential as a UV Filter: Similar compounds have been evaluated for safety and efficacy as UV filters in cosmetic products, suggesting a broader application in dermatology .
Anticancer Activity
A study highlighted the synthesis of analogs derived from this compound that showed promising anticancer activity against human cancer cell lines. The compounds were tested for their inhibitory effects on cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutics .
Enzyme Inhibition Studies
Another research effort focused on the enzyme inhibition properties of related compounds. The findings revealed that certain derivatives exhibited strong inhibition against cholinesterase enzymes, which are crucial targets in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are necessary to fully elucidate its mechanism.
Comparison with Similar Compounds
Data Tables and Research Findings
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on analogs in .
Biological Activity
4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is a derivative of para-aminobenzoic acid (PABA), which has been studied for its various biological activities. This article provides an overview of the compound's biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound this compound features a para-aminobenzoic acid core modified with a 2,5-dimethylphenoxyacetyl group. This structural modification plays a crucial role in enhancing its biological activity.
Antimicrobial Activity
Research has shown that PABA and its derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness against methicillin-resistant Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Mycobacterium tuberculosis | ≥62.5 |
| Candida albicans | ≥7.81 |
These findings suggest that the structural modifications in this compound enhance its interaction with bacterial targets, potentially disrupting their metabolic pathways .
Cytotoxic Activity
The cytotoxic potential of this compound has also been investigated. In vitro studies on cancer cell lines such as HepG2 revealed notable cytotoxic effects with IC50 values indicating significant cell growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | ≥15.0 |
This cytotoxicity suggests that the compound may be a candidate for further development in cancer therapeutics .
Enzyme Inhibition
Inhibition of enzymes involved in metabolic processes is another critical aspect of the biological activity of this compound. Specifically, studies have focused on its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions such as Alzheimer's disease:
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Donepezil (standard AChE inhibitor) | ~0.1 |
The inhibition of AChE can enhance cholinergic signaling in the brain, making this compound a potential therapeutic agent for neurodegenerative diseases .
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that derivatives of PABA, including those with phenoxyacetyl modifications, exhibited enhanced antibacterial activity against resistant strains. This indicates the importance of structural diversity in developing effective antimicrobial agents .
- Cytotoxicity Assessment : In a comparative analysis of various PABA derivatives, this compound showed superior cytotoxic effects against liver cancer cells compared to other analogs. This highlights its potential role in targeted cancer therapy .
- Cholinesterase Inhibition : The compound was assessed alongside known inhibitors and showed promising results in inhibiting AChE activity, suggesting it could be developed into a treatment for Alzheimer's disease .
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
